![molecular formula C25H25N5O4S B1590831 Dabsyl-L-tryptophan CAS No. 97685-00-2](/img/structure/B1590831.png)
Dabsyl-L-tryptophan
Overview
Description
Dabsyl-L-tryptophan, also known as 4-Dimethylaminoazobenzene-4’-sulfonyl-L-tryptophan or Dbs-Trp-OH, is a compound with the molecular formula C25H25N5O4S and a molecular weight of 491.57 . It appears as a light yellow to brown powder or crystal .
Synthesis Analysis
While specific synthesis methods for Dabsyl-L-tryptophan were not found in the search results, one paper discusses the enzymatic synthesis of L-tryptophan from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid and indole by Pseudomonas sp .Molecular Structure Analysis
The molecular structure of Dabsyl-L-tryptophan was analyzed in a study, which found that the compound forms a monoclinic crystal structure . The structure was solved by direct methods and refined to a final R value of 0.058 for 3152 reflections .Physical And Chemical Properties Analysis
Dabsyl-L-tryptophan is a solid at 20 degrees Celsius . .Scientific Research Applications
Chemical Synthesis
It is often used in the synthesis of peptides and amino acids .
Biochemical Research
In biochemical research, Dabsyl-L-tryptophan is used to study the inhibition activities of isoenzymes . It is particularly useful in studying the suppression of gene expression in the L-tryptophan biosynthesis pathway and L-tryptophan transport system .
Phytoremediation
Dabsyl-L-tryptophan has been used in research related to phytoremediation, which is the use of plants to remove pollutants from the environment . In one study, L-tryptophan was used in combination with Pseudomonas fluorescens to enhance the phytoremediation potential of sunflowers in lead-contaminated soil .
Environmental Science
In environmental science, Dabsyl-L-tryptophan is used to study the effects of heavy metals on biological activities and metabolism . It helps in understanding how lead contamination affects various physio-chemical processes, resulting in stunted and poor plant growth .
Agricultural Sustainability
Dabsyl-L-tryptophan is used in research related to agricultural sustainability . It is used to study how the interactive approach of plant growth promoting rhizobacteria (PGPR) and L-tryptophan can mitigate the lethal effects of lead .
Lead Removal Efficiency
Research has shown that the integrated use of PGPR and L-tryptophan significantly improves lead removal efficiency (LRE) by improving the bioconcentration factor (BCF) and translocation factor (TF) for the shoot without increasing the lead concentration in achenes .
Future Directions
While specific future directions for Dabsyl-L-tryptophan were not found in the search results, a comprehensive review on the metabolic engineering of Escherichia coli for L-tryptophan production discusses potential strategies to increase L-tryptophan production . These strategies could potentially be applied to the production of Dabsyl-L-tryptophan.
properties
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGZXUAHWJTIA-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555053 | |
Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dabsyl-L-tryptophan | |
CAS RN |
97685-00-2 | |
Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97685-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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